Tert-butyl (2R,3R)-3-phenylaziridine-2-carboxylate
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Overview
Description
Tert-butyl (2R,3R)-3-phenylaziridine-2-carboxylate is a compound of interest in organic chemistry due to its unique structure and reactivity. It features an aziridine ring, which is a three-membered nitrogen-containing ring, and a tert-butyl ester group. The presence of the phenyl group adds to its complexity and potential for various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2R,3R)-3-phenylaziridine-2-carboxylate typically involves the reaction of a suitable aziridine precursor with tert-butyl chloroformate in the presence of a base. The reaction conditions often include the use of an inert solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2R,3R)-3-phenylaziridine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines.
Reduction: The compound can be reduced to open the aziridine ring, forming amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxaziridines, while reduction typically produces amines .
Scientific Research Applications
Tert-butyl (2R,3R)-3-phenylaziridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Mechanism of Action
The mechanism of action of tert-butyl (2R,3R)-3-phenylaziridine-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition or activation of specific pathways, depending on the context .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2R,3R)-3-phenylaziridine-2-carboxylate: Unique due to its specific stereochemistry and functional groups.
Tert-butyl (2S,3S)-3-phenylaziridine-2-carboxylate: Similar structure but different stereochemistry.
Phenylaziridine-2-carboxylate: Lacks the tert-butyl group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its combination of the aziridine ring, phenyl group, and tert-butyl ester. This combination imparts specific reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C13H17NO2 |
---|---|
Molecular Weight |
219.28 g/mol |
IUPAC Name |
tert-butyl (2R,3S)-3-phenylaziridine-2-carboxylate |
InChI |
InChI=1S/C13H17NO2/c1-13(2,3)16-12(15)11-10(14-11)9-7-5-4-6-8-9/h4-8,10-11,14H,1-3H3/t10-,11+/m0/s1 |
InChI Key |
SJENAWGNJMLOIZ-WDEREUQCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1[C@@H](N1)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)(C)OC(=O)C1C(N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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